molecular formula C14H21NO B12883873 2-(2-Ethoxyphenyl)-3-ethylpyrrolidine

2-(2-Ethoxyphenyl)-3-ethylpyrrolidine

Cat. No.: B12883873
M. Wt: 219.32 g/mol
InChI Key: FDAUOSFHAKRTPB-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-3-ethylpyrrolidine is a pyrrolidine derivative featuring a 2-ethoxyphenyl substituent at position 2 and an ethyl group at position 3 of the pyrrolidine ring. Pyrrolidines are five-membered heterocyclic amines with diverse applications in medicinal chemistry, particularly as scaffolds for bioactive molecules.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-3-ethylpyrrolidine

InChI

InChI=1S/C14H21NO/c1-3-11-9-10-15-14(11)12-7-5-6-8-13(12)16-4-2/h5-8,11,14-15H,3-4,9-10H2,1-2H3

InChI Key

FDAUOSFHAKRTPB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1C2=CC=CC=C2OCC

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-Ethoxyphenyl)-3-ethylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with ethylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-(2-Ethoxyphenyl)-3-ethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as bromine to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles. Common reagents and conditions used in these reactions include bromine for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Ethoxyphenyl)-3-ethylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s biological activities are explored for potential therapeutic applications.

    Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-3-ethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 2-(2-Ethoxyphenyl)-3-ethylpyrrolidine with structurally related pyrrolidine and pyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Estimated LogP Bioactivity (Reported) Reference ID
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine 2-ethoxyphenyl, 3-ethyl C₁₄H₂₁NO 219.33 2.8–3.2 Hypothetical CNS activity
Pyrrolidine, 3-(4-chloro-3-ethylphenoxy)-, HCl 4-Cl, 3-ethylphenoxy C₁₃H₁₇ClNO·HCl 288.20 2.5–2.9 Antimicrobial (inferred)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine 2-Cl, 4-substituted phenyl C₁₆H₁₂ClN₃ 281.74 3.0–3.5 Anticancer, antimicrobial
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone 2-methoxy, pyrrolidinyl C₁₂H₁₆N₂O₂ 220.27 1.5–2.0 Synthetic intermediate

Key Observations :

  • Lipophilicity : The ethoxy group in the target compound confers higher LogP (2.8–3.2) compared to methoxy (1.5–2.0) or chloro (2.5–2.9) substituents, suggesting enhanced blood-brain barrier penetration .
  • Bioactivity: Pyridine derivatives with chloro and substituted phenyl groups (e.g., 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine) exhibit anticancer and antimicrobial properties, likely due to electron-withdrawing effects enhancing target binding . The target compound’s ethoxy group, being electron-donating, may favor different biological targets, such as neurotransmitter receptors .
Bioactivity and Therapeutic Potential
  • Antimicrobial Activity: Chloro-substituted pyrrolidines and pyridines (e.g., and ) show moderate-to-strong activity against Gram-positive bacteria, attributed to membrane disruption or enzyme inhibition .
  • Anticancer Potential: Pyridine derivatives with chloro and aryl groups (e.g., Chen et al., 2006) inhibit topoisomerase II, while ethyl-substituted pyrrolidines could modulate kinase pathways due to steric bulk .

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